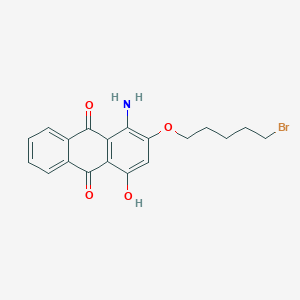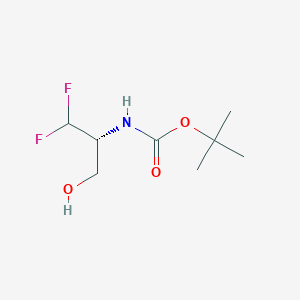![molecular formula C36H41ClNPPd- B13144388 Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium-based complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency in catalyzing cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both phosphine and amine ligands in its structure enhances its catalytic activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine and amine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Sonogashira Coupling: Formation of carbon-carbon triple bonds
Common Reagents and Conditions
These reactions typically require the presence of a base (e.g., potassium carbonate, sodium phosphate) and are carried out in solvents such as THF, toluene, or dimethylformamide (DMF). The reactions are often performed at elevated temperatures ranging from 50°C to 150°C .
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, amines, and alkynes, depending on the specific type of cross-coupling reaction being performed .
Wissenschaftliche Forschungsanwendungen
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials science
Wirkmechanismus
The catalytic activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for the reactants, allowing for the activation of substrates and the formation of intermediates. The phosphine and amine ligands stabilize the palladium center and enhance its reactivity. The overall mechanism involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) can be compared with other palladium-based catalysts such as:
SPhos Pd G2: Contains a similar biphenyl-based ligand but with different substituents, leading to variations in reactivity and selectivity.
XPhos Pd G1: Features a different ligand structure, which affects its catalytic properties and applications
The uniqueness of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) lies in its combination of phosphine and amine ligands, which provide a balance of stability and reactivity, making it highly effective in a wide range of cross-coupling reactions .
Eigenschaften
Molekularformel |
C36H41ClNPPd- |
|---|---|
Molekulargewicht |
660.6 g/mol |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1 |
InChI-Schlüssel |
NYVJUMRZZSYAFI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


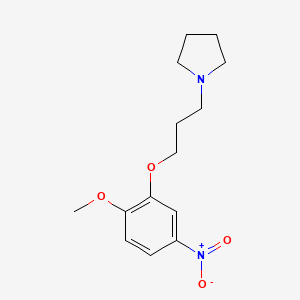
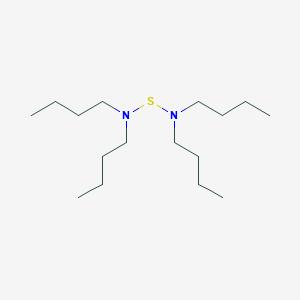
![3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13144313.png)


![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
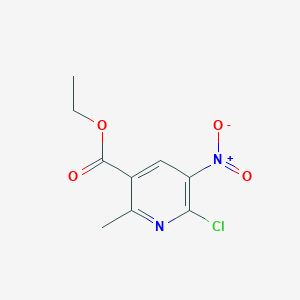
![2-(4-Ethyl-10-oxo-5-phenyl-2,3,7,8,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid](/img/structure/B13144371.png)
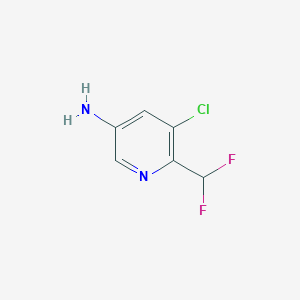
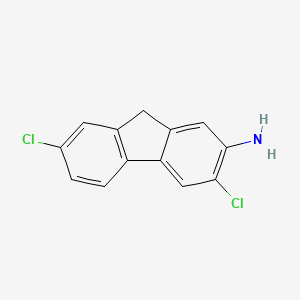
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
